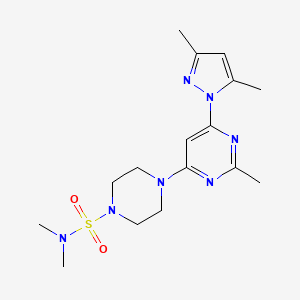

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide

Description

This compound features a hybrid heterocyclic scaffold combining pyrazole, pyrimidine, and piperazine-sulfonamide moieties. The pyrazole ring (3,5-dimethyl substitution) is linked to the 6-position of a 2-methylpyrimidine core, while the 4-position of the pyrimidine is substituted with a dimethylpiperazine-sulfonamide group. Such structural motifs are commonly associated with bioactivity, including kinase inhibition and antiproliferative effects . However, specific biological data for this compound remain under investigation, as current literature primarily focuses on its synthetic analogs .

Properties

IUPAC Name |

4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N7O2S/c1-12-10-13(2)23(19-12)16-11-15(17-14(3)18-16)21-6-8-22(9-7-21)26(24,25)20(4)5/h10-11H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFWCFPNTPQCLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the construction of the pyrimidine ring. The final step involves the introduction of the piperazine sulfonamide group. Common reagents used in these reactions include dimethyl sulfate, sodium hydride, and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Research is ongoing to determine its efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Pyrazole Sulfonamide Derivatives

Key Structural and Functional Differences

Analysis :

- Analogs with ethylamino linkers (e.g., ) exhibit modularity for further functionalization but lack direct biological data.

Triazine-Pyrazole Sulfonamide Derivatives

Analysis :

- Replacement of pyrimidine with triazine (as in ) shifts application from medicinal chemistry to industrial corrosion inhibition, attributed to the electron-deficient triazine core and morpholino group.

- The bromophenyl substituent in the second compound improves adsorption on metal surfaces, highlighting the role of halogenation in modulating physicochemical properties.

Pyrazole-Sulfonamide Derivatives with Piperazine/Piperidine Moieties

Analysis :

- The chromenone-pyrazolopyrimidine hybrid in demonstrates the versatility of pyrazole-sulfonamide scaffolds in targeting kinases, though its complexity reduces synthetic feasibility compared to the target compound.

Key Findings and Implications

- Structural Determinants of Activity :

- Pyrimidine-pyrazole sulfonamides prioritize solubility and target engagement via piperazine groups.

- Triazine derivatives favor industrial applications due to robust electron-deficient cores.

- Synthetic Flexibility : Modular substitutions (e.g., halogenation, alkylation) enable diversification for tailored applications.

- Unmet Needs : Biological data gaps for the target compound warrant further studies on kinase inhibition, cytotoxicity, and pharmacokinetics.

Biological Activity

The compound 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.43 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties, primarily through the inhibition of bacterial folic acid synthesis. The specific compound under discussion has shown promising results in inhibiting the growth of various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound may serve as a lead for developing new antibiotics, particularly against resistant strains.

Antiviral Activity

Recent studies have indicated that derivatives similar to this compound exhibit antiviral properties. For example, compounds with similar structural motifs have been shown to inhibit HIV replication by interfering with viral entry mechanisms. This activity is likely mediated through interactions with viral proteins involved in fusion and entry into host cells.

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Folate Synthesis Inhibition : By mimicking para-aminobenzoic acid (PABA), sulfonamides inhibit the enzyme dihydropteroate synthase, crucial in bacterial folate synthesis.

- Viral Entry Inhibition : Similar compounds have been documented to disrupt the interaction between viral proteins and host cell receptors, thereby preventing viral entry.

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to our target molecule:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a series of sulfonamide derivatives showed significant antibacterial activity against Gram-positive bacteria, with some derivatives exhibiting synergistic effects when combined with traditional antibiotics .

- Antiviral Screening : Research conducted on a related pyrazole derivative indicated substantial inhibition of HIV replication in vitro, with an EC50 value of 3.2 μM . This suggests potential relevance for our compound's antiviral efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.